molecular formula C16H12N6O2S B15247103 1,2,3-Benzotriazin-4(3H)-one, 3,3'-(thiodimethylene)bis- CAS No. 29519-79-7

1,2,3-Benzotriazin-4(3H)-one, 3,3'-(thiodimethylene)bis-

Cat. No.: B15247103
CAS No.: 29519-79-7
M. Wt: 352.4 g/mol
InChI Key: BBXVQRDDKLPSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) is a complex organic compound featuring a unique structure that includes a thiobis(methylene) linkage and benzo[d][1,2,3]triazin-4(3H)-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with formaldehyde and thiourea under acidic conditions to form the intermediate 2-(thiobis(methylene))bis(benzamide). This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and automated systems can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s thiobis(methylene) linkage and triazinone moieties play crucial roles in these interactions, facilitating binding to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Disulfide(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one)
  • 3,3’-(Methylenebis(benzo[d][1,2,3]triazin-4(3H)-one))

Uniqueness

3,3’-(Thiobis(methylene))bis(benzo[d][1,2,3]triazin-4(3H)-one) is unique due to its thiobis(methylene) linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage enhances the compound’s reactivity and potential for forming stable complexes with metals and other substrates, making it valuable for various applications in research and industry.

Properties

CAS No.

29519-79-7

Molecular Formula

C16H12N6O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H12N6O2S/c23-15-11-5-1-3-7-13(11)17-19-21(15)9-25-10-22-16(24)12-6-2-4-8-14(12)18-20-22/h1-8H,9-10H2

InChI Key

BBXVQRDDKLPSJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CSCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.